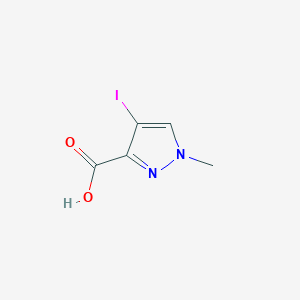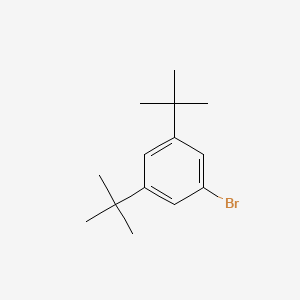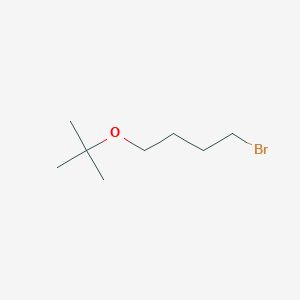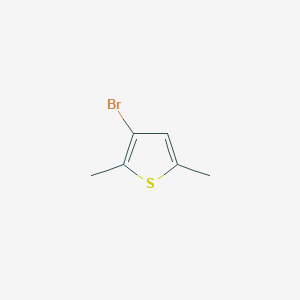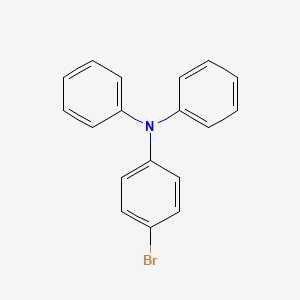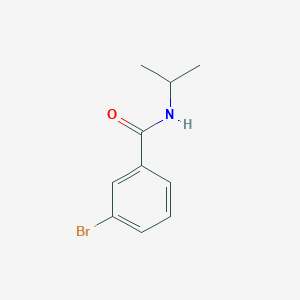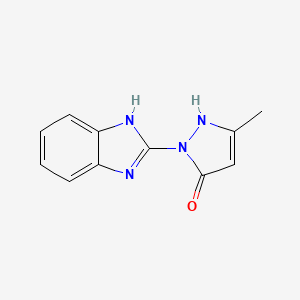
1-(1H-ベンゾイミダゾール-2-イル)-3-メチル-1H-ピラゾール-5-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, also known as 1-benzimidazol-2-yl-3-methyl-5-pyrazolone, is a heterocyclic compound that has been widely studied in recent years due to its potential pharmacological applications. This compound has been found to have a variety of biological effects, including anti-inflammatory, anti-bacterial, and anti-cancer activities. The synthesis of 1-benzimidazol-2-yl-3-methyl-5-pyrazolone has been studied and developed over the years, and several methods have been reported. We will also discuss the advantages and limitations for lab experiments, and list possible future directions for further research.
科学的研究の応用
その他の化合物の合成
ベンゾイミダゾール誘導体は、しばしば他の複雑な化合物の合成における中間体として用いられます . 例えば、1,3-ジヒドロ-2H-1,3-ベンゾイミダゾール-2-チオンは、4-フルオロベンズアルデヒドと反応させて、4-[(1H-ベンゾイミダゾール-2-イル)スルファニル]ベンズアルデヒドを得ました .
抗ウイルス特性
一部のベンゾイミダゾール誘導体は、抗ウイルス活性を示すことが示されています. これらは、様々なウイルス性疾患の治療に用いられる可能性があります.
抗がん特性
ベンゾイミダゾール誘導体は、その抗がん特性についても研究されています. これらは、新しいがん治療の開発に用いられる可能性があります.
抗菌特性
ベンゾイミダゾール誘導体は、抗菌活性を示すことが示されています. これは、それらを新しい抗生物質の開発のための潜在的な候補にします.
アルツハイマー病の治療
一部のベンゾイミダゾール誘導体は、アルツハイマー病の治療における潜在的な使用について研究されています.
X線結晶構造解析
ベンゾイミダゾール誘導体は、しばしばX線結晶構造解析に使用されます . これは、分子構造における相対的な原子位置を決定するのに役立ちます .
作用機序
Target of Action
The primary target of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, which is a benzimidazole derivative, is tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
This compound inhibits the activity of tubulin proteins by binding to the colchicine-sensitive site of tubulin . This binding disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of microtubule dynamics can lead to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The compound’s interaction with tubulin proteins affects the cell division process, specifically the mitotic spindle assembly, chromosome segregation, and cytokinesis . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cells .
Pharmacokinetics
It is known that benzimidazole derivatives, in general, have good absorption, distribution, metabolism, and excretion (adme) properties . More research is needed to determine the specific ADME properties of this compound.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. By disrupting microtubule dynamics and causing cell cycle arrest, the compound can inhibit the growth and proliferation of cells . This makes it a potential candidate for use as an anticancer agent .
Action Environment
The action, efficacy, and stability of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through drug-drug interactions . More research is needed to fully understand how environmental factors influence the action of this compound.
Safety and Hazards
将来の方向性
The study of benzimidazole derivatives is a vibrant field in medicinal chemistry, with new compounds being synthesized and tested for various biological activities. Future research may focus on improving the potency and selectivity of these compounds, as well as minimizing their potential side effects .
生化学分析
Biochemical Properties
1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.
Cellular Effects
The effects of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol induces apoptosis by activating the intrinsic apoptotic pathway . This compound also affects the cell cycle, causing cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, it has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition leads to the accumulation of DNA breaks, triggering cell death pathways. Additionally, 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol modulates gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
The effects of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol change over time in laboratory settings. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as increased oxidative stress and mitochondrial dysfunction . These long-term effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal effects of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative metabolism, such as cytochrome P450 enzymes . These interactions can alter the metabolic flux and levels of metabolites, affecting cellular energy production and redox balance . Additionally, this compound can be metabolized into various derivatives, which may have different biological activities and effects.
Transport and Distribution
The transport and distribution of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol within cells and tissues are mediated by specific transporters and binding proteins . For instance, it has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific organelles, such as mitochondria and the nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol is crucial for its activity and function. This compound is primarily localized in the mitochondria and the nucleus, where it interacts with various biomolecules . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which direct it to the appropriate organelles . This subcellular localization is essential for the compound’s biological activity and therapeutic potential.
特性
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-7-6-10(16)15(14-7)11-12-8-4-2-3-5-9(8)13-11/h2-6,14H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXNULSELUJDDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
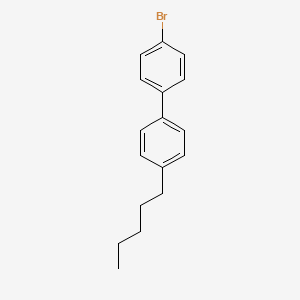
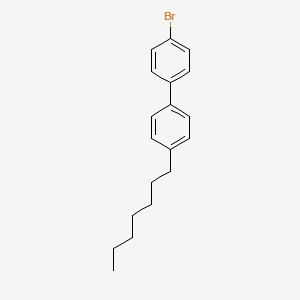
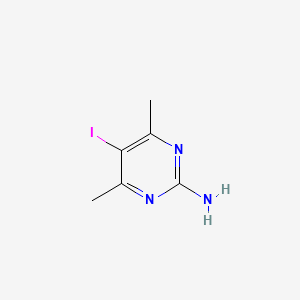
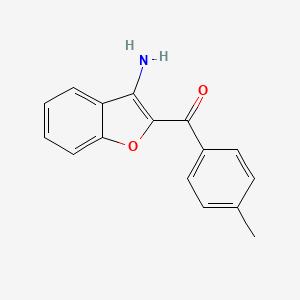
![2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269905.png)
